5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione

Anticonvulsant Maximal Electroshock Seizure (MES) Phthalimide SAR

5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione (CAS 82104-71-0) is a 5-brominated N-(4-methoxyphenyl)phthalimide derivative with the molecular formula C15H10BrNO3 and a molecular weight of 332.15 g/mol. It belongs to the isoindoline-1,3-dione (phthalimide) class, a privileged scaffold extensively explored for anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities.

Molecular Formula C15H10BrNO3
Molecular Weight 332.15 g/mol
CAS No. 82104-71-0
Cat. No. B5829025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione
CAS82104-71-0
Molecular FormulaC15H10BrNO3
Molecular Weight332.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C15H10BrNO3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-8H,1H3
InChIKeyKWLCBANTTAIVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione (CAS 82104-71-0): Core Physicochemical and Structural Baseline


5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione (CAS 82104-71-0) is a 5-brominated N-(4-methoxyphenyl)phthalimide derivative with the molecular formula C15H10BrNO3 and a molecular weight of 332.15 g/mol . It belongs to the isoindoline-1,3-dione (phthalimide) class, a privileged scaffold extensively explored for anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities [1]. The compound features a bromine atom at the 5-position of the isoindoline ring and a para-methoxyphenyl substituent on the nitrogen, giving it a calculated LogP of 3.32 and a polar surface area (PSA) of 46.6 Ų . These structural features influence both its physicochemical profile and its utility as a synthetic intermediate.

Why 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione Cannot Be Replaced by Close Analogs: The Critical Role of 5-Bromo Substitution


Within the isoindoline-1,3-dione family, subtle changes to the substitution pattern produce large differences in potency, selectivity, and synthetic utility. The 4-methoxyphenyl analog without the 5-bromo group (compound 3m) displays an ED50 of 15.1 mg/kg in the maximal electroshock seizure (MES) model, whereas shifting the methoxy substituent from para to meta or ortho raises the ED50 to >300 mg/kg or 194.6 mg/kg, respectively [1]. The 5-bromo substituent on the target compound is not a passive structural feature; it introduces a heavy atom that alters lipophilicity, polar surface area, and electronic distribution relative to the non-halogenated parent . Moreover, the bromine atom serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are inaccessible to the non-brominated analog, enabling downstream diversification into screening libraries or functional materials [2]. Simply selecting a non-brominated or differently substituted isoindoline-1,3-dione ignores these critical differentiators.

Quantitative Differentiation Evidence for 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione vs. Closest Analogs


Anticonvulsant Potency in MES Model: Para-Methoxy Parent vs. Other Regioisomers Establishes Baseline for Brominated Analog Evaluation

The non-brominated analog 2-(4-methoxyphenyl)isoindoline-1,3-dione (compound 3m) exhibited an ED50 of 15.1 ± 1.53 mg/kg (12.23–17.96) in the MES model in mice after intraperitoneal administration, the lowest ED50 among all 13 derivatives tested [1]. In contrast, regioisomers with ortho-methoxy (3k) and meta-methoxy (3l) substitution showed ED50 values of 194.6 ± 10.5 mg/kg and >300 mg/kg, respectively [1]. Compound 3m also displayed the highest protective index (PI = 5.91, TD50 = 89.33 ± 5.1 mg/kg) compared to the meta-fluoro analog 3f (PI = 0.79) and para-nitro analog 3j (PI = 2.81) [1]. While the target 5-bromo compound has not been evaluated in this exact assay, the para-methoxy pharmacophore is confirmed as the potency-driving motif, and the 5-bromo substituent is predicted to further modulate lipophilicity (ΔLogP ~ +0.5–0.8 units relative to 3m) and target engagement .

Anticonvulsant Maximal Electroshock Seizure (MES) Phthalimide SAR

Synthetic Diversification Potential: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Parent

The 5-bromo substituent on 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione enables palladium-catalyzed cross-coupling reactions that are structurally impossible for the non-halogenated parent compound 2-(4-methoxyphenyl)isoindoline-1,3-dione (CAS 2142-04-3). The C–Br bond at the 5-position is activated toward oxidative addition with Pd(0) catalysts, allowing Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Buchwald-Hartwig amination, and Sonogashira alkynylation [1]. In contrast, the non-brominated analog lacks this reactive handle and cannot be directly elaborated at the isoindoline ring without de novo installation of a directing or activating group. This makes the 5-bromo compound the preferred starting material for generating focused libraries of 5-substituted isoindoline-1,3-diones for medicinal chemistry or materials science applications [1].

Suzuki Coupling Buchwald-Hartwig Amination Phthalimide Derivatization

Lipophilicity and Permeability: Calculated Physicochemical Differentiation from Hydroxy and Amino Analogs

5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione has a calculated LogP of 3.32 and a polar surface area (PSA) of 46.6 Ų . By comparison, the 5-hydroxy analog 5-hydroxy-2-(4-methoxyphenyl)isoindoline-1,3-dione (CHEMBL234527) would have a substantially lower LogP (estimated ΔLogP ≈ −1.0 to −1.5 due to the hydrogen-bond donor capacity of the phenolic –OH) and a higher PSA, reducing passive membrane permeability [1]. The 4-amino analog 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione (compound 10 in Okada-Junior et al.) introduces a hydrogen-bond donor at the isoindoline ring, increasing PSA and potentially limiting CNS penetration despite potent antiplasmodial activity [2]. The 5-bromo compound occupies a favorable lipophilicity window (LogP 3–4) associated with optimal blood-brain barrier penetration, without introducing additional hydrogen-bond donors that would increase PSA beyond the threshold commonly associated with CNS drug-likeness (PSA < 60–70 Ų) .

LogP Drug-likeness Blood-Brain Barrier Penetration

Thermally Activated Delayed Fluorescence (TADF) Material Intermediate: Patent-Cited Utility as a Building Block for OLED Emitters

Chinese patent CN106831745B, assigned to Shanghai Tianma Organic Light-Emitting Display Technology Co., Ltd., explicitly discloses 5-bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione (CAS 82104-71-0) as a synthetic intermediate for the preparation of organic electroluminescent materials exhibiting thermally activated delayed fluorescence (TADF) [1]. The patent describes the compound as a precursor for constructing donor-acceptor type TADF emitters, where the bromine atom serves as the reactive site for attaching electron-donating moieties via cross-coupling. In the same patent family, non-halogenated or chloro-substituted isoindoline-1,3-dione intermediates are not claimed for the same emitter constructs, suggesting that the bromo derivative offers a superior balance of reactivity and stability for the specific coupling conditions employed in TADF material synthesis [1]. This provides a documented industrial application where the target compound provides a synthesis advantage over its non-brominated or chloro-substituted counterparts.

TADF OLED Organic Electronics Phthalimide Building Block

Procurement-Driven Application Scenarios for 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione


CNS Drug Discovery: Anticonvulsant Lead Optimization via 5-Position SAR Exploration

Building on the demonstrated MES ED50 of 15.1 mg/kg for the non-brominated para-methoxy parent compound 3m [1], research groups can procure the 5-bromo analog to explore the impact of 5-position substitution on anticonvulsant potency, neurotoxicity (TD50), and protective index (PI). The 5-bromo substituent increases LogP to 3.32 while retaining a favorable PSA of 46.6 Ų, potentially improving blood-brain barrier penetration relative to more polar analogs. Downstream, the bromine handle enables rapid parallel synthesis of 5-aryl, 5-amino, and 5-alkynyl derivatives via Pd-catalyzed cross-coupling to generate focused libraries for MES/PTZ screening, a workflow not accessible using the non-halogenated parent compound.

Organic Electronics: TADF Emitter Precursor for High-Efficiency OLED Devices

As disclosed in patent CN106831745B [2], 5-bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione is a key intermediate for constructing donor-acceptor type thermally activated delayed fluorescence (TADF) emitters. Procurement of this compound enables materials science laboratories to synthesize next-generation OLED emitter materials where the phthalimide core serves as an electron-accepting unit and the 5-position is functionalized with electron-donating moieties via Suzuki or Buchwald-Hartwig coupling. The C–Br bond at the 5-position provides a kinetically accessible oxidative addition site for Pd(0), making this compound the preferred building block over non-halogenated or chloro-substituted isoindoline-1,3-diones.

Medicinal Chemistry: Divergent Synthesis Platform for 5-Substituted Phthalimide Screening Libraries

Research groups conducting phenotypic or target-based screening can use 5-bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione as a universal starting material for generating diverse 5-substituted phthalimide libraries. The aryl bromide enables Suzuki coupling with commercial boronic acid libraries (>10,000 available), Buchwald-Hartwig amination with primary/secondary amines, and Sonogashira coupling with terminal alkynes, providing access to three distinct chemical space vectors from a single intermediate. This divergent strategy reduces synthetic step count by ≥2 steps per analog compared to de novo synthesis from the non-halogenated parent, translating to faster SAR cycles and lower overall procurement costs for analog generation.

Anti-Infective Research: Follow-Up on Antiplasmodial Phthalimide Chemotypes

The 4-amino analog 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione (compound 10) demonstrated activity against Plasmodium falciparum via cytochrome bc1 inhibition [3]. The 5-bromo analog offers a complementary scaffold for antiplasmodial SAR: the bromine atom increases lipophilicity (LogP 3.32 vs. estimated ~2.5 for the 4-amino analog) and may improve membrane permeability in the parasitophorous vacuole, while the 5-position provides a synthetic handle for late-stage functionalization without perturbing the N-(4-methoxyphenyl) pharmacophore shared with the active 4-amino lead compound.

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